molecular formula C13H15N3O2 B8251919 6-(3-Ethyl-4-methylanilino)uracil CAS No. 87986-17-2

6-(3-Ethyl-4-methylanilino)uracil

Cat. No.: B8251919
CAS No.: 87986-17-2
M. Wt: 245.28 g/mol
InChI Key: GNENZJCWXXDRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Ethyl-4-methylanilino)uracil is a novel compound belonging to the class of anilinouracils. It is known for its selective bactericidal activity against gram-positive bacteria. This compound inhibits pol IIIC, a gram-positive-specific replicative DNA polymerase, making it a promising candidate for antibacterial applications .

Preparation Methods

The synthesis of 6-(3-ethyl-4-methylanilino)uracil involves the reaction of 6-chlorouracil with an excess of the corresponding N-arylformylamine. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

6-(3-Ethyl-4-methylanilino)uracil undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(3-Ethyl-4-methylanilino)uracil has a wide range of scientific research applications:

Mechanism of Action

6-(3-Ethyl-4-methylanilino)uracil exerts its effects by inhibiting pol IIIC, a gram-positive-specific replicative DNA polymerase. This inhibition disrupts bacterial DNA replication, leading to cell death. The compound’s molecular targets include the active site of pol IIIC, where it binds and prevents the polymerase from synthesizing DNA .

Comparison with Similar Compounds

Similar compounds to 6-(3-ethyl-4-methylanilino)uracil include other anilinouracils such as 6-([3,4-trimethylene]anilino)uracil. These compounds share a similar mechanism of action but differ in their substituents and overall structure. The unique combination of the ethyl and methyl groups in this compound enhances its selectivity and potency against gram-positive bacteria compared to its analogs .

Properties

IUPAC Name

6-(3-ethyl-4-methylanilino)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-9-6-10(5-4-8(9)2)14-11-7-12(17)16-13(18)15-11/h4-7H,3H2,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNENZJCWXXDRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)NC2=CC(=O)NC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595558
Record name 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87986-17-2
Record name 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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